6-Bromo-2-fluoro-3-methylphenylboronic acid pinacol ester
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Overview
Description
6-Bromo-2-fluoro-3-methylphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(6-bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 314.99 .
Molecular Structure Analysis
The molecular formula of 6-Bromo-2-fluoro-3-methylphenylboronic acid pinacol ester is C13H17BBrFO3 . The InChI code for this compound is provided , which can be used to generate its structural formula.Chemical Reactions Analysis
As mentioned earlier, boronic esters are commonly used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester is used as a nucleophile that is transferred from boron to palladium .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The boron moiety in the compound can be converted into a broad range of functional groups .
Protodeboronation
The compound is involved in protodeboronation reactions . Protodeboronation is a process where a boronate ester or a boronic acid is converted into a deprotected compound .
Synthesis of Boronated Phosphonium Salts
The compound can be used in the synthesis of boronated phosphonium salts . These salts have various applications in organic synthesis .
Gene Transfection
The compound has been studied for its potential to enhance gene transfection capability . The boronic acid groups in the compound can interact with the phosphate groups in DNA, potentially enhancing the delivery of genes into cells .
Design of Autotaxin Inhibitors
The compound can be used in the design of boronic acid-based autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in various diseases, including cancer .
Functional Group Transformations
The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Safety and Hazards
properties
IUPAC Name |
2-(6-bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-7-9(15)10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXDKPFQJIRQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140016 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-fluoro-3-methylphenylboronic acid pinacol ester | |
CAS RN |
2121514-68-7 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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